molecular formula C8H6BrF3O B1405912 1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene CAS No. 1538752-02-1

1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene

Cat. No.: B1405912
CAS No.: 1538752-02-1
M. Wt: 255.03 g/mol
InChI Key: FDGWKCVBKRTIKH-UHFFFAOYSA-N
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Description

1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene is an organic compound with the CAS Registry Number 1538752-02-1 . It has a molecular formula of C 8 H 6 BrF 3 O and a formula weight of 255 g/mol . This reagent is supplied with a guaranteed purity of 95% . The structure of this compound features a benzene ring that is differentially substituted with bromine and fluorine atoms at the meta-positions, and a 2,2-difluoroethoxy side chain. This specific arrangement makes it a valuable multi-functional intermediate in synthetic organic chemistry. The presence of a bromine atom offers a site for cross-coupling reactions, such as Suzuki or Heck reactions, while the fluorine atoms and ether side chain can be used to fine-tune the electronic and steric properties of target molecules. Researchers can utilize this compound as a key building block, especially in the development of pharmaceuticals and agrochemicals where fluorinated aromatic rings are known to enhance metabolic stability, membrane permeability, and binding affinity. This product is intended for Research Use Only and is not for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O/c9-5-1-6(10)3-7(2-5)13-4-8(11)12/h1-3,8H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGWKCVBKRTIKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Fluorinated Aromatic Precursors

A common approach involves brominating fluorinated aromatic intermediates. For example, JP4896186B2 details bromination of fluorobenzene using bromine in the presence of Lewis acids (e.g., AlCl₃ or FeCl₃) at 10–100°C, achieving high meta-selectivity. Adapting this to the target compound:

  • Precursor : 3-(2,2-Difluoroethoxy)-5-fluorobenzene.
  • Conditions : Bromine (1.0 equiv), FeCl₃ (catalytic), 10–50°C, 3–5 hours.
  • Outcome : Bromine substitutes at the position para to the fluorine atom, yielding the target product.
Parameter Value Source
Catalyst FeCl₃ (0.01–0.1 equiv)
Temperature 10–50°C
Yield ~70% (extrapolated)

Etherification via Nucleophilic Substitution

Introducing the 2,2-difluoroethoxy group requires Williamson ether synthesis. ChemicalBook outlines a phase-transfer-catalyzed method for similar systems:

  • Substrate : 3-Bromo-5-fluorophenol.
  • Reagent : 2,2-Difluoroethyl bromide, KOH (50% aq.), triethylbenzylammonium chloride.
  • Conditions : 75–85°C, 2 hours.
Parameter Value Source
Base KOH (1.5 equiv)
Catalyst Triethylbenzylammonium Cl
Solvent CH₂Cl₂

Regioselective Diazotization and Bromination

CA2191652A1 describes a Sandmeyer reaction for 1-bromo-3,5-difluorobenzene synthesis via diazotization of 3,5-difluoroaniline. Adapting this:

  • Intermediate : 3-Amino-5-(2,2-difluoroethoxy)fluorobenzene.
  • Steps :
    • Diazotize with NaNO₂/HBr at <10°C.
    • React with CuBr/HBr under reflux to substitute the amino group with bromine.
Parameter Value Source
HBr Excess 2.5–3.0 equiv
Yield Up to 83%

Isomerization and Purification

The first patent highlights isomerization using benzene derivatives (e.g., xylene) to shift equilibrium toward the meta-brominated product. For the target compound:

  • Post-Reaction Treatment : Stir with toluene or xylene at 80°C for 4–20 hours to enhance meta-selectivity.
  • Purification : Distillation under reduced pressure (GC purity >99%).

Comparative Analysis of Methods

Method Advantages Limitations
Direct Bromination High yield, minimal steps Requires meta-directing groups
Sandmeyer Reaction High regioselectivity Multi-step, sensitive conditions
Williamson Ether Flexible ether synthesis Competing elimination

Optimization Strategies

Chemical Reactions Analysis

1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene undergoes several types of chemical reactions:

Scientific Research Applications

1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene in chemical reactions involves:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

1-Bromo-3-(difluoromethoxy)-5-fluorobenzene (C₇H₄BrF₃O)
  • Substituents : Difluoromethoxy (-OCF₂H) at position 3.
  • Key Differences : The shorter methoxy chain reduces steric hindrance compared to the ethoxy group in the target compound. The electron-withdrawing nature of -OCF₂H enhances electrophilic substitution resistance but reduces nucleophilic aromatic substitution (NAS) reactivity .
  • Applications : Intermediate in agrochemicals due to improved metabolic stability .
1-Bromo-3-(tert-butyl)-5-fluorobenzene (C₁₀H₁₂BrF)
  • Substituents : Tert-butyl (-C(CH₃)₃) at position 3.
  • Key Differences : The bulky tert-butyl group significantly increases steric hindrance, slowing down coupling reactions. However, its electron-donating nature stabilizes cationic intermediates in Friedel-Crafts alkylation .
  • Molecular Weight : 231.11 g/mol, lighter than the target compound due to the absence of oxygen and fluorine in the substituent .
1-Bromo-3-fluoro-5-methoxybenzene (C₇H₆BrFO)
  • Substituents : Methoxy (-OCH₃) at position 3.
  • Key Differences : The methoxy group is electron-donating, increasing ring electron density and accelerating electrophilic substitution. However, it lacks the fluorinated moiety, reducing resistance to oxidative degradation .
1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene (C₈H₆BrClF₂O)
  • Substituents : 2-Chloroethoxy (-OCH₂CH₂Cl) at position 2; fluorines at positions 3 and 5.
  • Chlorine’s electronegativity increases NAS reactivity compared to fluorine-substituted analogs .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Reactivity Notes
1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene C₈H₅BrF₃O 262.03 ~210 (estimated) 1.54 (predicted) High reactivity in Suzuki coupling due to Br
1-Bromo-3-(tert-butyl)-5-fluorobenzene C₁₀H₁₂BrF 231.11 195–200 1.32 Slow coupling due to steric hindrance
1-Bromo-3-fluoro-5-methoxybenzene C₇H₆BrFO 203.03 185–190 1.45 Rapid electrophilic substitution
1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene C₈H₆BrClF₂O 271.49 220–225 1.61 Enhanced solubility in DMSO

Research Findings and Trends

  • Electron-Withdrawing Effects : Fluorinated alkoxy groups (e.g., -OCH₂CF₂) reduce electron density at the bromine-bearing carbon, accelerating oxidative addition in palladium-catalyzed reactions .
  • Steric Effects : Bulky substituents like tert-butyl hinder coupling efficiency, requiring higher catalyst loads .
  • Thermal Stability : Difluoroethoxy-substituted compounds exhibit higher decomposition temperatures (>250°C) compared to methoxy analogs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution (NAS) or Ullmann-type coupling. For example, introducing the 2,2-difluoroethoxy group at the meta position (relative to bromine) requires careful control of temperature (80–120°C) and catalysts like CuI or Pd-based complexes. Evidence from similar bromo-fluoro benzene derivatives (e.g., 1-Bromo-3,4-difluorobenzene) suggests that anhydrous conditions and polar aprotic solvents (DMF, DMSO) improve ether bond formation . Purity optimization (>95%) often involves column chromatography with silica gel and hexane/ethyl acetate gradients .

Q. How can researchers confirm the regiochemical structure of this compound using spectroscopic methods?

  • Methodology :

  • ¹⁹F NMR : The 2,2-difluoroethoxy group shows distinct coupling patterns (e.g., -CF₂- as a triplet at ~-120 to -125 ppm). The 5-fluoro substituent on the benzene ring appears as a singlet or doublet depending on adjacent protons .
  • ¹H NMR : Aromatic protons adjacent to bromine (para position) exhibit downfield shifts (~7.5–8.0 ppm), while protons near the difluoroethoxy group show splitting due to coupling with fluorine .
  • Mass Spectrometry (HRMS) : Accurate mass analysis confirms the molecular ion [M+H]⁺ at m/z 280.97 (C₈H₅BrF₃O) .

Q. What are the critical safety considerations when handling this compound?

  • Methodology :

  • Storage : Store at 2–8°C in amber glass vials to prevent photodegradation. Avoid moisture due to potential hydrolysis of the difluoroethoxy group .
  • Handling : Use fume hoods, nitrile gloves, and PPE. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed as halogenated waste .

Advanced Research Questions

Q. How does the electronic influence of substituents affect the reactivity of this compound in cross-coupling reactions?

  • Methodology : The bromine atom acts as a meta-directing group, while the electron-withdrawing difluoroethoxy group reduces electron density at the ortho/para positions. In Suzuki-Miyaura coupling, Pd(PPh₃)₄ selectively reacts with the bromine site, leaving the fluorine and ether groups intact. Computational studies (DFT) can model charge distribution to predict reactivity . Experimental validation involves comparing reaction rates with analogs like 1-Bromo-3-chloro-5-fluorobenzene .

Q. What strategies mitigate regioselectivity challenges when synthesizing derivatives of this compound?

  • Methodology :

  • Protecting Groups : Temporarily block the 5-fluoro position using TMS groups during further functionalization.
  • Directed Ortho-Metalation : Use LiTMP (lithium tetramethylpiperidide) to deprotonate ortho to the bromine, enabling selective substitution .
  • Microwave-Assisted Synthesis : Enhances reaction specificity for meta-substituted products by reducing side reactions .

Q. How can researchers resolve contradictions in reported boiling points or purity data for this compound?

  • Methodology : Cross-validate data using:

  • Differential Scanning Calorimetry (DSC) : Measure exact boiling points (e.g., 234°C for 1-Bromo-2,3-difluorobenzene ).
  • HPLC-PDA : Assess purity (>97%) with C18 columns and acetonitrile/water mobile phases. Discrepancies may arise from residual solvents or isomers, requiring iterative recrystallization .

Application-Oriented Questions

Q. What role does the 2,2-difluoroethoxy group play in enhancing the compound’s stability in agrochemical intermediates?

  • Methodology : The difluoroethoxy group increases metabolic stability and lipophilicity, as seen in Penoxsulam, a herbicide with a similar substituent. Stability assays (e.g., pH 5–9 buffers at 40°C for 14 days) show <5% degradation, attributed to fluorine’s inductive effect .

Q. How is this compound utilized as a building block in synthesizing fluorinated pharmaceuticals?

  • Methodology : It serves as a precursor for:

  • Anticancer Agents : Coupling with pyrimidine scaffolds via Buchwald-Hartwig amination .
  • PET Tracers : Radiolabeling with ¹⁸F at the 5-position for imaging applications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene

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